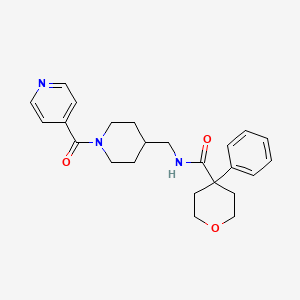

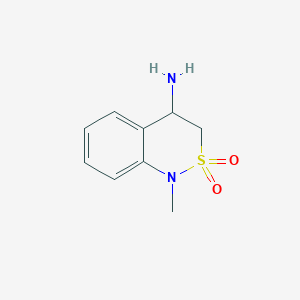

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

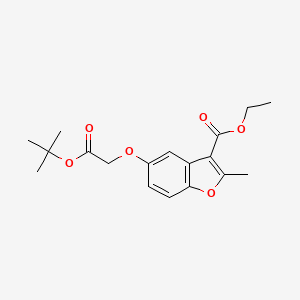

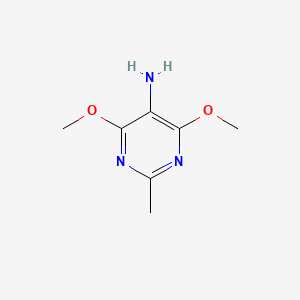

“4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione” is a chemical compound with the CAS Number: 2167953-25-3 . It has a molecular weight of 212.27 . The IUPAC name for this compound is 4-amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide .

Synthesis Analysis

The synthesis of 2,1-benzothiazine derivatives, which include “this compound”, involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This results in new heteroaryl ethylidenes in excellent yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, the compound is involved in the synthesis of 2,1-benzothiazine derivatives .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Techniques

- Reactions of Enamino-Ketones for Benzothiazine Synthesis : Miyano et al. (1976) described a new synthesis technique for 4H-1,4-benzothiazines, using condensation of o-aminobenzenethiol with various ketones. This process includes an oxidative cyclization mechanism, pointing towards innovative synthetic methods for related compounds (Miyano, Abe, Sumoto, & Teramoto, 1976).

Chemical Reactions and Derivatives

Synthesis of Benzothiazepine Derivatives : Mohamed (2011) demonstrated the synthesis of various benzothiazepine derivatives through reactions involving o-aminothiophenol. This study contributes to the understanding of the chemical versatility and potential applications of benzothiazepine-related structures (Mohamed, 2011).

Novel Synthesis of Benzodiazepine Derivatives for Testing : Tita and Kornet (1987) explored the synthesis of 4-amino-1,4-benzodiazepine-2,5-diones through two different methods, contributing to the development of new compounds for potential therapeutic applications (Tita & Kornet, 1987).

Synthesis of Heterocyclic Compounds with Antimicrobial and Anti-inflammatory Properties : Kendre, Landge, and Bhusare (2015) synthesized a series of heterocyclic compounds, including benzothiazepine derivatives, highlighting their potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Advanced Applications in Chemistry

Studies on Vilsmeier-Haack Reaction for Heterocyclic Derivatives : Awad (1992) investigated the Vilsmeier-Haack reaction on certain compounds, leading to the formation of novel heterocyclic derivatives with potential antibacterial and antifungal activities (Awad, 1992).

Synthesis of Benzothiazinones with Antibacterial and Antifungal Activities : Hogale and Uthale (1990) explored the synthesis of benzothiazinones and their derivatives, evaluating their antibacterial and antifungal activities. This research opens up possibilities for the use of these compounds in pharmaceutical applications (Hogale & Uthale, 1990).

Development of Heteroaryl Thiazolidine-2,4-diones : Ibrahim, Abdel-Megid Abdel-Hamed, and El-Gohary (2011) conducted a study focusing on the condensation of various compounds to create heteroaryl thiazolidine-2,4-diones with antimicrobial properties (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUPIDIBAXWQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(CS1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2929714.png)

![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)